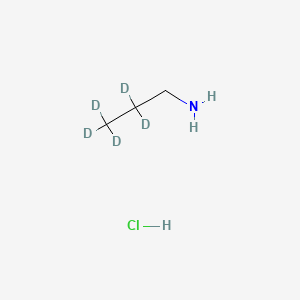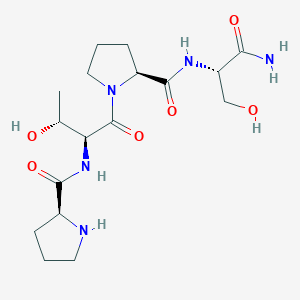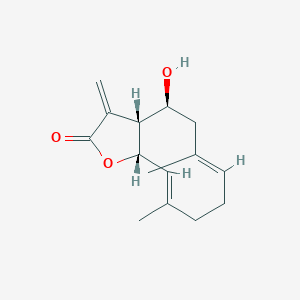
Neobritannilactone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neobritannilactone B is a sesquiterpene lactone isolated from the chloroform fraction of the plant Inula britannica. This compound is known for its cytotoxic properties and has been studied for its potential biological activities, including anticancer, antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neobritannilactone B can be synthesized through various organic synthesis methods. One common approach involves the extraction from the chloroform fraction of Inula britannica. The process typically includes the following steps:
Extraction: The dried powdered flowers of Inula britannica are subjected to chloroform extraction.
Isolation: The chloroform extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and isolation methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. This would involve optimizing the extraction and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Neobritannilactone B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of sesquiterpene lactones and their derivatives.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, including COLO 205 and HT 29.
Mechanism of Action
Neobritannilactone B can be compared with other sesquiterpene lactones isolated from Inula britannica, such as:
- Neobritannilactone A
- Acetyl this compound
- Britannilactone
- 1-O-Acetylbritannilactone
Uniqueness: this compound is unique due to its specific cytotoxic properties and its ability to induce apoptosis more potently than some of its analogs .
Comparison with Similar Compounds
- Neobritannilactone A: Similar structure but different biological activities.
- Acetyl Neobritannilactone B: Acetylated derivative with distinct properties.
- Britannilactone: Another sesquiterpene lactone with varying biological effects.
- 1-O-Acetylbritannilactone: Acetylated form with unique activities .
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,4S,6E,10E,11aS)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14+/m0/s1 |
InChI Key |
PDEJECFRCJOMEN-RZPRNJIHSA-N |
Isomeric SMILES |
C/C/1=C\[C@H]2[C@@H]([C@H](C/C(=C/CC1)/C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


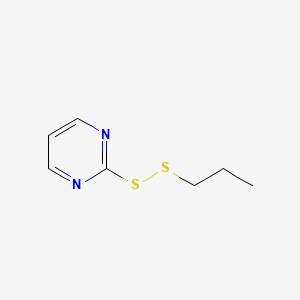




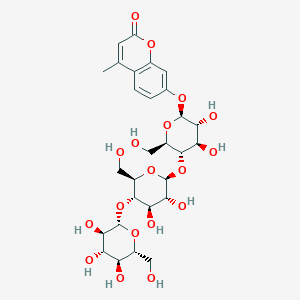
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)




